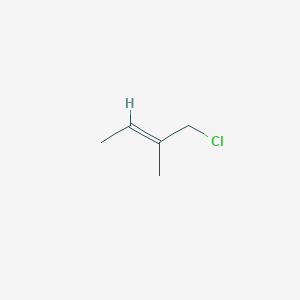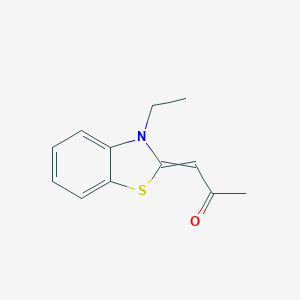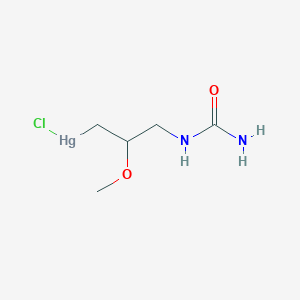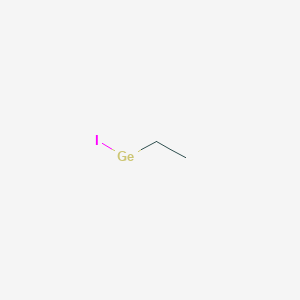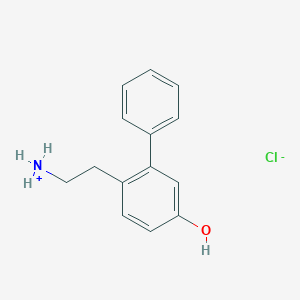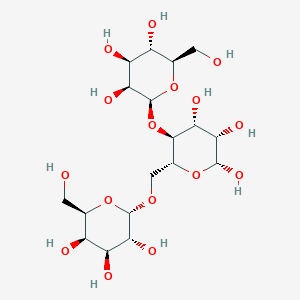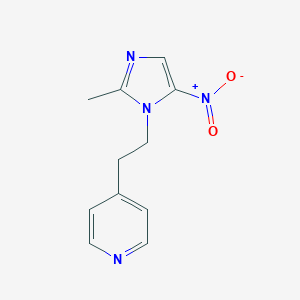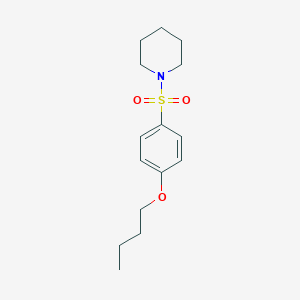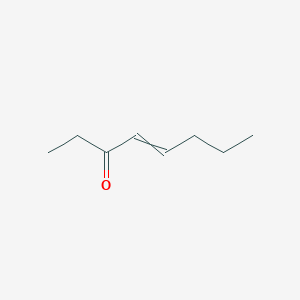
Oct-4-en-3-one
概述
描述
Oct-4-en-3-one, also known as 4-Octen-3-one, is an organic compound with the molecular formula C8H14O. It belongs to the class of enones, which are compounds containing the enone functional group, characterized by the structure RC(=O)CR’. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
准备方法
Synthetic Routes and Reaction Conditions: Oct-4-en-3-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 4-octanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures. The reaction is carried out in a continuous flow reactor to achieve high yields and purity of the product .
化学反应分析
Types of Reactions: Oct-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-octanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The enone group in this compound can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base catalyst.
Major Products Formed:
Oxidation: 4-Octenoic acid.
Reduction: 4-Octanol.
Substitution: Corresponding amine or alcohol derivatives.
科学研究应用
Oct-4-en-3-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its enone structure makes it a versatile intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its distinct odor.
作用机制
The mechanism of action of Oct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The enone group in this compound can undergo Michael addition reactions with nucleophiles, which is a key step in its biological activity. This interaction can modulate signaling pathways and affect cellular processes .
相似化合物的比较
4-Octen-3-one: A structural isomer with similar properties.
2-Octen-1-one: Another enone with a different position of the double bond.
3-Octen-2-one: An enone with the carbonyl group at a different position.
Uniqueness: Oct-4-en-3-one is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. Its position of the double bond and carbonyl group makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .
属性
CAS 编号 |
14129-48-7 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
(E)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
InChI 键 |
JPTOCTSNXXKSSN-VOTSOKGWSA-N |
SMILES |
CCCC=CC(=O)CC |
手性 SMILES |
CCC/C=C/C(=O)CC |
规范 SMILES |
CCCC=CC(=O)CC |
密度 |
0.840-0.844 |
Key on ui other cas no. |
14129-48-7 |
物理描述 |
Clear colourless or pale yellow liquid; Coconut, fruity aroma |
溶解度 |
Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


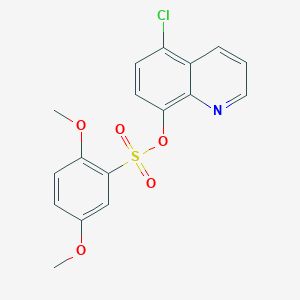
![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
